N-Formylcefotaxime

Beschreibung

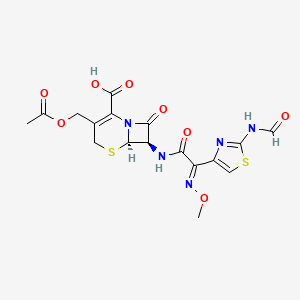

Structure

3D Structure

Eigenschaften

CAS-Nummer |

66403-32-5 |

|---|---|

Molekularformel |

C17H17N5O8S2 |

Molekulargewicht |

483.5 g/mol |

IUPAC-Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10-/t11-,15-/m1/s1 |

InChI-Schlüssel |

QUSLXJHSQSHRFM-QVJRADPESA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |

Isomerische SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O |

Kanonische SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |

Andere CAS-Nummern |

66403-32-5 |

Herkunft des Produkts |

United States |

Synthetic Routes and Mechanistic Investigations of N Formylcefotaxime Formation

Exploration of Radiolytic Formation Pathways for N-Formylcefotaxime

Radiosterilization is a common terminal sterilization method for pharmaceuticals that are sensitive to heat. ucl.ac.be However, the high energy of ionizing radiation, such as gamma rays, can induce chemical changes in the active pharmaceutical ingredient, leading to the formation of radiolytic products. wikipedia.orgiloencyclopaedia.org

Influence of Ionizing Radiation on N-Formylcefotaxime Generation

Studies on the radiosterilization of cefotaxime (B1668864) have shown that gamma irradiation leads to the formation of several nonvolatile compounds, albeit in very small quantities. ucl.ac.be Among these, N-formylcefotaxime has been identified as a radiolytic product. ucl.ac.be It is important to note that N-formylcefotaxime is also a known impurity of cefotaxime listed in the European Pharmacopoeia and can be detected in non-irradiated samples. ucl.ac.be

The amount of radiolytic compounds produced is generally low, with individual peaks often below the 0.1% threshold that would necessitate identification according to ICH guidelines. ucl.ac.be The total amount of these byproducts is typically much lower than the impurities already present in the drug before irradiation. ucl.ac.be For instance, in one study, the total quantity of impurities before irradiation was 2.57%, while the total amount of detected radiolytic compounds was only 0.72%. ucl.ac.be

Table 1: Quantification of Radiolytic Products in Irradiated Cefotaxime

| Radiolytic Product | Percentage of Main Compound |

|---|---|

| Peaks eluted before 5 min | 0.25% |

| Peak 1 | 0.03% |

| Peak 2 | 0.02% |

| Peak 3 | 0.02% |

| Peak 6 | 0.04% |

| Peak 7 | 0.05% |

| Peak 8 | 0.02% |

| Peak 9 | 0.02% |

| Peak 10 | 0.02% |

| Peak 12 | 0.03% |

| Peak 13 | 0.04% |

| Peak 14 | 0.04% |

| Peak 15 | 0.03% |

| Peak 16 | 0.11% |

| Total | 0.72% |

Data sourced from a study on the radiosterilization of cefotaxime. ucl.ac.be

Proposed Mechanistic Schemes for Radiolytic N-Formylcefotaxime Biosynthesis

The formation of N-formylcefotaxime through radiolysis is believed to occur via unique mechanisms specific to the irradiation process. ucl.ac.be One proposed mechanism involves the interaction of an intact cefotaxime molecule with a formyl radical. ucl.ac.be This formyl radical is thought to originate from the fragmentation of another cefotaxime molecule, a process that has been previously demonstrated. ucl.ac.be

The reaction can be summarized as: Cefotaxime → (HCO•) (HCO•) + Cefotaxime → N-formylcefotaxime ucl.ac.be

This suggests a direct radiolytic pathway rather than a simple enhancement of pre-existing degradation pathways.

Formation of Stereoisomers of N-Formylcefotaxime Under Radiolytic Conditions

A significant finding in the study of irradiated cefotaxime is the appearance of a diastereoisomer of N-formylcefotaxime. ucl.ac.be This stereoisomer is not typically found in non-irradiated samples, indicating that its formation is a direct consequence of the irradiation process. ucl.ac.be

Two primary hypotheses have been put forward to explain the origin of this diastereoisomer:

Stereoisomerization: It could be formed directly from the stereoisomerization of the pre-existing N-formylcefotaxime. ucl.ac.be

Radical Reaction: It could result from the reaction between an intact cefotaxime molecule and a formyl radical, similar to the formation of N-formylcefotaxime itself, but leading to a different spatial arrangement. ucl.ac.be

The exact spatial structure of this radiolytically generated diastereoisomer remains to be elucidated. ucl.ac.be

Research into Photocatalytic Degradation Mechanisms Leading to N-Formylcefotaxime Formation

The presence of antibiotics like cefotaxime in the environment is a growing concern, and photocatalytic degradation is being explored as a potential remediation technique. appliedmineralogy.comresearchgate.netcapes.gov.br However, this process can also lead to the formation of transformation products, including N-formylcefotaxime. nih.gov

Role of Specific Catalytic Systems in N-Formylcefotaxime Byproduct Generation

Various photocatalytic systems have been investigated for the degradation of cefotaxime. These systems often utilize semiconductor materials that, upon irradiation with light of sufficient energy, generate electron-hole pairs that drive redox reactions. mdpi.comscielo.br

One study identified N-formylcefotaxime as a transformation product during the photocatalytic degradation of cefotaxime using biofabricated hematite (B75146) nanoparticles (α-HNPs) under direct sunlight. nih.gov The formation of N-formylcefotaxime and other byproducts was confirmed through HPLC analysis. nih.gov

Table 2: Cefotaxime Degradation Efficiency with Different Catalytic Systems

| Catalytic System | Degradation Efficiency (60 min) |

|---|---|

| UV + H₂O₂ | 18.2% |

| UV + Fh + H₂O₂ | 42.4% |

| UV + TiO₂ | 62.2% |

| UV + TiO₂ + H₂O₂ | 99.2% |

Data from a study on the photocatalytic degradation of cefotaxime. appliedmineralogy.com

Kinetic Analyses of N-Formylcefotaxime Formation during Photocatalytic Processes

The kinetics of photocatalytic degradation of cefotaxime have been found to often follow pseudo-first-order kinetics. nih.govresearchgate.net In one investigation using α-HNPs, the degradation of cefotaxime reached 47.2% within the first hour and a maximum of 96.4% after four hours. nih.gov

The rate of degradation and the formation of byproducts like N-formylcefotaxime are influenced by several factors, including the pH of the solution, the concentration of the catalyst, and the initial concentration of the antibiotic. researchgate.netresearchgate.net For instance, the photocatalytic degradation of cefotaxime using α-HNPs was found to be most effective at a pH of 10.5. nih.gov

Investigation of Other Degradation-Induced Formation Pathways of N-Formylcefotaxime

N-Formylcefotaxime is recognized as a degradation product of the third-generation cephalosporin (B10832234) antibiotic, Cefotaxime. Its formation is often indicative of the parent drug's decomposition under various environmental or processing stressors. Research has identified several pathways through which Cefotaxime degrades to form N-Formylcefotaxime, primarily involving energy input in the form of radiation or light.

One significant pathway is through the radiosterilization of Cefotaxime. Studies involving gamma irradiation have shown that this process, while effective for sterilization, can induce chemical modifications in the Cefotaxime molecule. ucl.ac.beucl.ac.be Liquid chromatography-electrospray mass spectrometry (LC-MS) analysis of irradiated Cefotaxime solutions has identified N-Formylcefotaxime as a resulting radiolytic compound. ucl.ac.be The formation mechanism involves the addition of a formyl group (HCO) to the amine of the thiazole (B1198619) ring of Cefotaxime. ucl.ac.be Although the quantities formed during radiosterilization are typically low, often less than 0.1% of the parent compound, their presence is a critical consideration in the quality control of the sterilized drug. ucl.ac.be

Photodegradation is another well-documented route to N-Formylcefotaxime formation. The exposure of Cefotaxime in aqueous solutions to ultraviolet (UV) light, particularly at a wavelength of 254 nm, initiates its degradation. nih.gov This process is complex, involving competitive reactions of isomerization and photolysis that ultimately lead to the destruction of the molecule and the formation of various byproducts, including N-Formylcefotaxime. nih.gov

Furthermore, photocatalytic degradation using semiconductor nanoparticles has been explored as a method for removing Cefotaxime from wastewater and has been shown to produce N-Formylcefotaxime (identified as Cefotaxime Impurity C) as an intermediate. nih.govresearchgate.net In one study, the use of biofabricated hematite nanoparticles (α-HNPs) under sunlight irradiation led to the degradation of Cefotaxime. nih.govresearchgate.net The mechanism involves the generation of reactive oxygen species (ROS) that attack the Cefotaxime molecule. The formation of N-Formylcefotaxime was confirmed as part of the degradation pathway through HPLC analysis. nih.gov

Table 1: Investigated Degradation Pathways Leading to N-Formylcefotaxime Formation

| Degradation Method | Stressor | Parent Compound | Key Findings | Reference(s) |

| Radiosterilization | Gamma Irradiation | Cefotaxime | Formation of N-Formylcefotaxime as a minor radiolytic product. | ucl.ac.beucl.ac.be |

| Photodegradation | UV Light (254 nm) | Cefotaxime | Results from competitive isomerization and photolysis processes. | nih.gov |

| Photocatalysis | Sunlight & α-HNPs | Cefotaxime | Identified as an intermediate (Impurity C) during the degradation process. | nih.govresearchgate.net |

Degradation and Chemical Stability Research of N Formylcefotaxime

Chemical Degradation Kinetics of N-Formylcefotaxime

The rate at which N-Formylcefotaxime degrades is influenced by several external factors. Understanding these influences is key to predicting its shelf-life and ensuring its efficacy.

Parametric Influences on N-Formylcefotaxime Degradation Rates (e.g., pH, Temperature, Light, Solvent Systems)

The stability of N-Formylcefotaxime is significantly affected by pH, temperature, and light.

pH: The pH of the solution is a critical factor in the degradation of cephalosporins. For instance, in the photocatalytic degradation of Cefotaxime (B1668864), a related cephalosporin (B10832234), the degradation rate was observed to be at its maximum at a pH of 10.5. nih.govresearchgate.net The degradation efficiency increased dramatically from 43.9% to 90.6% in the pH range of 2.5 to 8.5, reaching 99.8% at pH 10.5, and then decreasing at a pH of 12.5. nih.govresearchgate.net Hydrolysis of another cephalosporin, cefixime (B193813), was found to be slow at a pH of 4-7, faster at lower pH, and rapid at higher pH levels. nih.gov

Temperature: Temperature is a significant factor that can accelerate the degradation of chemical compounds. researchgate.net Accelerated stability studies often employ elevated temperatures to predict degradation rates at normal storage conditions. scribd.com For example, in the study of fucoxanthin, color change was significantly reduced at an elevated temperature of 100°C. nih.gov The degradation of vitamins and antioxidants in a food product was also shown to be temperature-dependent, with higher temperatures leading to greater degradation. scielo.org.co

Light: Exposure to light can also induce degradation. researchgate.net In a study on fucoxanthin, the length of light exposure significantly impacted its stability, leading to color changes and reduced antioxidant activity. nih.gov Another study on anthocyanin pigments demonstrated that exposure to light can spoil the anthocyanin molecule. researchgate.net

Solvent Systems: The nature of the solvent system can influence the degradation kinetics of a compound. While specific data on N-Formylcefotaxime is limited, the principles of solvent effects on reaction rates are well-established in chemical kinetics.

Development and Application of Kinetic Models for N-Formylcefotaxime Degradation

Kinetic models are mathematical tools used to describe the rate of chemical reactions. The development and application of these models are essential for predicting the stability of pharmaceutical compounds like N-Formylcefotaxime.

The degradation of many pharmaceutical compounds, including cephalosporins, often follows pseudo-first-order kinetics. nih.govnih.gov For example, the photocatalytic degradation of Cefotaxime was found to follow pseudo-first-order kinetics with a high correlation coefficient (R² = 0.992). nih.govresearchgate.net Similarly, the hydrolysis of cefixime also followed pseudo-first-order kinetics. nih.gov

Different kinetic models, such as zero-order, first-order, and second-order reactions, can be applied depending on the specific degradation pathway. scielo.org.co The Arrhenius equation is a fundamental model used to describe the relationship between temperature and the rate of degradation. ucm.es More complex models, such as the Double First-Order in Parallel (DFOP) model and the Indeterminate Order Rate Equation (IORE) model, can provide a more accurate fit for complex degradation data. epa.gov

The table below illustrates different kinetic models that can be used to describe degradation processes.

| Kinetic Model | Rate Equation | Description |

| Zero-Order | Rate = k | The rate of degradation is constant and independent of the concentration of the reactant. |

| First-Order | Rate = k[A] | The rate of degradation is directly proportional to the concentration of one of the reactants. |

| Second-Order | Rate = k[A]² or Rate = k[A][B] | The rate of degradation is proportional to the square of the concentration of a single reactant or the product of the concentrations of two reactants. |

Identification and Characterization of N-Formylcefotaxime Degradation Byproducts and Related Impurities

When N-Formylcefotaxime degrades, it breaks down into various smaller molecules known as degradation byproducts. Identifying and characterizing these byproducts is crucial for understanding the degradation pathways and ensuring the safety of the pharmaceutical product. sgs-institut-fresenius.de

Structural Elucidation of Secondary Degradation Compounds Derived from N-Formylcefotaxime

The structural elucidation of degradation products involves determining their exact chemical structure. This is often achieved using a combination of advanced analytical techniques. bruker.com

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and structurally elucidating unknown degradation products. nih.govnih.govproquest.com Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also vital for confirming the structures of these compounds. bruker.comresearchgate.net

For instance, in the degradation of the related cephalosporin cefixime, six major degradation products were isolated and identified under various conditions. nih.gov These included a β-lactam ring-opened product, a 7-epimer, three lactones, and an aldehyde derivative. nih.gov The principal degradation pathway was found to involve the initial cleavage of the β-lactam ring. nih.gov While specific degradation products of N-Formylcefotaxime are not detailed in the provided search results, the methodologies used for related compounds would be applicable.

Advanced Stability Study Protocols for N-Formylcefotaxime in Academic Research

Advanced stability studies are designed to rigorously assess the stability of a drug substance under various conditions, going beyond standard long-term testing. ijpsjournal.com

Accelerated Degradation Studies and Predictive Modeling for N-Formylcefotaxime Stability

Accelerated stability studies involve subjecting the compound to harsher conditions (e.g., higher temperatures, humidity, and light exposure) to speed up the degradation process. scribd.comucm.esmdpi.com This allows for a faster prediction of the compound's shelf life under normal storage conditions. ucm.es

Predictive modeling uses the data from these accelerated studies to build mathematical models that can forecast the long-term stability of the compound. patheon.comqlik.comactian.com These models can incorporate various factors, including temperature, humidity, and packaging characteristics, to provide a comprehensive stability prediction. researchgate.net

Advanced kinetic modeling (AKM) can be used for complex degradation profiles where simple models are insufficient. casss.org Machine learning approaches, such as neural networks and ensemble models, are also being explored for their potential in predictive stability modeling. qlik.comactian.commdpi.com

The following table outlines the conditions for accelerated stability testing as per ICH guidelines, which are often adapted for academic research.

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products mdpi.com

Advanced Analytical Methodologies for N Formylcefotaxime Research

Chromatographic Techniques for Separation and Quantification of N-Formylcefotaxime

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-Formylcefotaxime Analysis

The development of a robust HPLC method is a systematic process aimed at creating a procedure for the precise and accurate analysis of N-Formylcefotaxime. jneonatalsurg.com This involves the optimization of several chromatographic parameters to achieve adequate separation from cefotaxime (B1668864) and other potential impurities. scispace.com A typical approach is reversed-phase HPLC (RP-HPLC), which is widely used for the analysis of pharmaceuticals due to its versatility in handling compounds with varying polarities. scispace.com

Method development for N-Formylcefotaxime analysis generally focuses on:

Column Selection: A C18 column is frequently the stationary phase of choice, offering a good balance of hydrophobicity for retaining and separating N-Formylcefotaxime and related cephalosporins. ijpsjournal.com

Mobile Phase Composition: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is used as the mobile phase. ijpsjournal.com The pH of the buffer and the gradient or isocratic elution profile of the organic modifier are critical parameters that are optimized to achieve the desired resolution and retention times. scispace.com

Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength selected based on the UV absorbance maxima of N-Formylcefotaxime. ijpsjournal.com

Once developed, the HPLC method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijpsjournal.com Validation ensures that the method is suitable for its intended purpose and provides reliable results. labmanager.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. labmanager.com For N-Formylcefotaxime, this means demonstrating clear separation from cefotaxime and other related substances.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ejgm.co.uk

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. labmanager.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. ijpsjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsjournal.com

The following table summarizes typical parameters for a validated HPLC method for the analysis of cephalosporin-related impurities like N-Formylcefotaxime.

| Parameter | Typical Specification |

| Stationary Phase | C18, 5 µm particle size |

| Mobile Phase | Gradient elution with a phosphate buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235-254 nm |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | ≤ 2.0% |

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) in N-Formylcefotaxime Detection

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This hyphenated technique offers significant advantages for the detection of N-Formylcefotaxime, particularly in complex matrices or when high sensitivity and specificity are required. wikipedia.orgnews-medical.net

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. researchgate.net Common ionization techniques for compounds like N-Formylcefotaxime include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.netscirp.org The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly specific detection. wikipedia.org

Key applications of LC-MS in N-Formylcefotaxime research include:

Enhanced Specificity: MS detection is based on the unique molecular weight of N-Formylcefotaxime, providing a higher degree of certainty in peak identification compared to UV detection alone.

Improved Sensitivity: LC-MS can achieve lower detection limits than HPLC-UV, making it suitable for the analysis of trace-level impurities. fda.gov

Peak Purity Assessment: By examining the mass spectrum across a chromatographic peak, it is possible to determine if the peak corresponds to a single component or co-eluting species.

Hyphenated Techniques for Comprehensive Analysis of N-Formylcefotaxime

For a more in-depth analysis of N-Formylcefotaxime, particularly for structural confirmation and trace-level quantification, more advanced hyphenated techniques are employed.

LC-MS/MS for Structural Confirmation and Trace-Level Analysis of N-Formylcefotaxime

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that involves two stages of mass analysis. eag.com In an LC-MS/MS experiment, a precursor ion corresponding to the molecule of interest (in this case, N-Formylcefotaxime) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). eag.comnih.gov This process, known as multiple reaction monitoring (MRM), provides a unique fragmentation pattern that serves as a structural fingerprint of the analyte. fda.gov

The primary advantages of LC-MS/MS for N-Formylcefotaxime analysis are:

Structural Confirmation: The fragmentation pattern obtained from MS/MS analysis provides detailed structural information, which can be used to definitively confirm the identity of N-Formylcefotaxime. lcms.czshimadzu.com

Trace-Level Quantification: The high selectivity of MRM significantly reduces background noise, enabling the accurate quantification of N-Formylcefotaxime at very low concentrations, which is crucial for monitoring genotoxic impurities. scirp.orgnih.govarxiv.org

Analysis in Complex Matrices: The specificity of LC-MS/MS allows for the analysis of N-Formylcefotaxime in complex biological or environmental samples with minimal sample cleanup. arxiv.org

The following table illustrates a hypothetical MRM transition for the analysis of N-Formylcefotaxime.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Formylcefotaxime | [M+H]⁺ | Specific fragment ion |

Other Advanced Analytical Approaches for N-Formylcefotaxime Characterization

While chromatographic techniques are the most prevalent, other advanced analytical methods can also be utilized for the characterization of N-Formylcefotaxime.

Utilization of Capillary Electrophoresis in N-Formylcefotaxime Investigations

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. nvkc.nl The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte. nvkc.nl CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

In the context of N-Formylcefotaxime analysis, capillary zone electrophoresis (CZE) is a relevant mode of CE. nvkc.nl In CZE, the separation is based on the charge-to-size ratio of the analytes. nvkc.nl Given that N-Formylcefotaxime possesses ionizable groups, it is amenable to separation by CZE. The technique can be particularly useful for resolving charge variants and for providing an orthogonal separation mechanism to HPLC. nih.gov

The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities by providing mass information for the separated components, thereby aiding in their identification. ubc.cadiva-portal.org

The following table outlines the key principles of the advanced analytical techniques discussed.

| Technique | Principle of Separation/Detection | Key Application for N-Formylcefotaxime |

| HPLC | Differential partitioning between a stationary and mobile phase. conductscience.com | Routine separation and quantification. |

| LC-MS | HPLC separation followed by mass-to-charge ratio analysis. wikipedia.org | High-specificity detection and identification. |

| LC-MS/MS | HPLC separation with precursor/product ion monitoring. eag.com | Structural confirmation and trace-level analysis. |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in an electric field. nvkc.nl | High-efficiency separation and charge variant analysis. |

Mechanistic Investigations of N Formylcefotaxime Reactions in Non Clinical Systems

In Vitro Enzyme-Mediated Transformations Involving N-Formylcefotaxime

Enzymatic processes play a significant role in the biotransformation of pharmaceutical compounds. medcraveonline.com In the context of N-Formylcefotaxime, in vitro studies outside of human systems have focused on identifying the enzymatic pathways that could lead to its formation from Cefotaxime (B1668864) or its further degradation. These transformations are often studied using microbial enzymes or isolated enzyme systems. nih.govnih.gov

While specific enzymatic pathways dedicated to the direct metabolism of N-Formylcefotaxime are not extensively detailed in the literature, its formation is an acknowledged consequence of the degradation of Cefotaxime. The enzymatic degradation of complex organic molecules like antibiotics can proceed through various reactions, including hydrolysis and oxidation, catalyzed by enzymes such as hydrolases and oxygenases. mdpi.comnih.gov

Metagenomic urethanases, for example, have been identified as capable of hydrolyzing urethane (B1682113) and amide bonds, employing a Ser-Ser-Lys catalytic triad. rsc.org Although not directly tested on N-Formylcefotaxime, such enzymes demonstrate the capacity of microbial systems to break down complex synthetic compounds. The degradation pathway for polyesters like PET by PET-hydrolases involves both endo-lytic (internal bond cleavage) and exo-lytic (terminal unit cleavage) activity, which could be an analogous model for the breakdown of Cefotaxime derivatives. nih.gov

The formation of N-Formylcefotaxime likely occurs as a side reaction or a metabolic byproduct during the enzymatic breakdown of the parent Cefotaxime molecule in certain non-human biological systems. The enzymes responsible would be those with broad substrate specificity, capable of modifying the complex structure of Cefotaxime. For instance, microbial biotransformation is a recognized method for producing drug metabolites that are otherwise difficult to synthesize chemically. nih.gov This process utilizes the metabolic machinery of microorganisms, such as bacteria and fungi, to perform specific chemical modifications. medcraveonline.com

Non-Enzymatic Chemical Transformation Studies of N-Formylcefotaxime

Non-enzymatic transformations of N-Formylcefotaxime are critical for understanding its stability under various chemical conditions, such as during storage, formulation, or after environmental release. nih.gov These reactions are typically studied in controlled laboratory environments to determine reaction kinetics, mechanisms, and influencing factors.

The chemical stability of N-Formylcefotaxime is intrinsically linked to its parent compound, Cefotaxime. N-Formylcefotaxime has been identified as a radiolytic degradation product of Cefotaxime when subjected to gamma irradiation for sterilization. ucl.ac.be Liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed its structure and presence in irradiated samples of Cefotaxime. ucl.ac.be

The hydrolysis of the formamide (B127407) linkage is a known chemical reaction. Acid-catalyzed hydrolysis of N'-formylkynurenine, for example, has been shown to follow first-order kinetics. nih.gov A similar mechanism can be inferred for the potential hydrolysis of the N-formyl group from N-Formylcefotaxime under acidic conditions.

Several factors, including pH, temperature, light, and the presence of catalysts or other chemical reagents, can influence the transformation of N-Formylcefotaxime.

pH and Temperature: The stability of β-lactam antibiotics is highly dependent on pH and temperature. The photocatalytic degradation of Cefotaxime, leading to N-Formylcefotaxime, was found to be most efficient at a pH of 10.5. nih.govresearchgate.net The hydrolysis of formamide groups can be accelerated under acidic or basic conditions, often at elevated temperatures. google.com The stability of compounds in aqueous solutions can also be affected by the ionic content of the water. scirp.org

Photocatalysis: The presence of a photocatalyst like hematite (B75146) nanoparticles (α-HNPs) and exposure to sunlight significantly accelerates the degradation of Cefotaxime and the formation of its byproducts. nih.gov The process involves the generation of electron-hole pairs in the catalyst, leading to the production of highly reactive hydroxyl radicals. nih.govresearchgate.net

Irradiation: As a radiolytic product, the formation of N-Formylcefotaxime is directly influenced by the dose of gamma radiation applied to Cefotaxime. ucl.ac.be

The table below summarizes findings from a photocatalytic degradation study of Cefotaxime, which involves the formation of N-Formylcefotaxime.

| Parameter | Condition | Cefotaxime Degradation Efficiency (%) | Kinetic Model |

|---|---|---|---|

| pH | 10.5 | 99.1 | Pseudo-first-order |

| Catalyst Loading (α-HNPs) | 0.4 mg/mL | ~99 | Not specified |

| Time | 6 hours | 99.1 | Not specified |

Data adapted from a study on the photocatalytic degradation of Cefotaxime. nih.govresearchgate.net

Reaction Kinetics and Mechanisms of N-Formylcefotaxime Under Controlled Chemical Environments

Investigation of N-Formylcefotaxime Pathways in Non-Human Biological Systems (e.g., Microbial or Environmental Biotransformation)

The fate of antibiotics and their degradation products in the environment is a significant area of research. nih.gov Biotransformation by microbial communities in systems like wastewater treatment plants or soil is a key process that determines the persistence of these compounds. medcraveonline.comuzh.ch

N-Formylcefotaxime, as a derivative of Cefotaxime, can be expected to undergo microbial biotransformation. Microorganisms possess a vast array of enzymes, such as oxygenases and hydrolases, that can degrade complex organic pollutants. mdpi.comnih.gov The biotransformation process can lead to the detoxification of the compound or, in some cases, the formation of more persistent or toxic metabolites. nih.gov

In the context of environmental systems, the photocatalytic degradation of Cefotaxime in pharmaceutical wastewater represents a relevant pathway where N-Formylcefotaxime is formed as an intermediate. nih.gov This suggests that in sunlit aquatic environments, a combination of photochemical and biological processes could define the transformation pathway of the parent drug and its derivatives. Microbial degradation often begins with initial attacks on the molecule by low-specificity enzymes, which can lead to a variety of transformation products. uzh.ch The complete mineralization of such compounds involves multiple steps and often multiple microbial species.

Theoretical and Computational Studies on N Formylcefotaxime

Molecular Modeling and Simulation of N-Formylcefotaxime Structure and Reactivity

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure of molecules and their dynamic behavior. tandfonline.comacs.org These techniques allow researchers to predict molecular geometries, understand conformational flexibility, and explore potential interactions, which are crucial for determining a compound's properties and biological activity.

For a molecule like N-Formylcefotaxime, which possesses a complex and flexible structure, molecular dynamics (MD) simulations would be particularly insightful. tandfonline.com Such simulations can reveal how the molecule behaves in a solution, how different parts of the molecule move in relation to each other, and how it might interact with biological targets. Studies on the parent compound, Cefotaxime (B1668864), have utilized these methods to understand its binding to proteins and DNA, providing a template for how N-Formylcefotaxime could be similarly analyzed. nih.govnih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. researchgate.net For N-Formylcefotaxime, key areas of flexibility include the side chains attached to the β-lactam and dihydrothiazine rings.

Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations, are used to map the potential energy surface of the molecule as a function of its dihedral angles. This process identifies the most stable, low-energy conformations. A study on Cefotaxime highlighted its remarkable flexibility and noted that while the E isomer was found to be the lowest energy conformer in calculations, the Z isomer is what is observed in solution, underscoring the importance of considering environmental effects like solvent interaction. researchgate.net

The core bicyclic system of N-Formylcefotaxime has defined stereochemistry, designated as (6R, 7R). lgcstandards.com However, the exocyclic C=N double bond introduces the possibility of Z and E stereoisomers. Computational modeling can predict the relative stabilities of these isomers. For Cefotaxime, modeling showed that the Z-E isomerization occurs via a rotational mechanism. researchgate.net

Table 1: Key Dihedral Angles for Conformational Analysis of N-Formylcefotaxime This table is illustrative, based on the known structure of cephalosporins, as specific computational data for N-Formylcefotaxime is not available.

| Dihedral Angle | Description | Expected Stable Conformations |

|---|---|---|

| O=C-N-C (Amide) | Rotation of the aminothiazole side chain | Planar or near-planar to maintain amide resonance |

| C-S-C-C (Thiazine) | Puckering of the six-membered dihydrothiazine ring | Boat-like or chair-like conformations |

| N=C-C=C (Imino-Thiazole) | Orientation of the methoxyimino group relative to the thiazole (B1198619) ring | syn (Z) or anti (E) isomers |

Computational chemistry allows for the prediction of spectroscopic data, which is invaluable for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical methods, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. github.io The process involves first finding the molecule's low-energy conformations, then calculating the magnetic shielding for each nucleus in those conformations, and finally averaging these values based on their predicted population (Boltzmann weighting). github.io While a detailed analysis for N-Formylcefotaxime is not published, studies on related complex molecules show that modern computational workflows can achieve high accuracy, with Mean Absolute Errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts when compared to experimental data. arxiv.org Such predictions would be crucial in assigning the signals in an experimental spectrum of N-Formylcefotaxime and confirming the presence of the N-formyl group, which would have characteristic shifts.

Mass Spectrometry (MS) Fragmentation: Computational methods can also predict mass spectrometry fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragment ions, a theoretical mass spectrum can be constructed. This would help in interpreting experimental MS data for N-Formylcefotaxime, for instance, by predicting the characteristic loss of the N-formyl group (CHO), the acetyl group, or the cleavage of the β-lactam ring. rsc.org Studies on Cefotaxime dimers have successfully used high-resolution mass spectrometry (HR-MS) to deduce characteristic structural fragments from cleavage patterns. frontiersin.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for N-Formylcefotaxime This table presents a conceptual comparison. Actual experimental and predicted values would require specific analysis.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|

| ¹H NMR: Formyl Proton (-CHO) | δ 8.2-8.5 ppm | δ 8.35 ppm |

| ¹³C NMR: Formyl Carbon (-CHO) | δ 160-165 ppm | δ 162.1 ppm |

| MS Fragment (m/z) | [M-CHO]⁺ | Observed |

Conformational Analysis and Stereoisomer Prediction for N-Formylcefotaxime

Quantum Chemical Calculations for N-Formylcefotaxime Reaction Pathways

Quantum chemical calculations are essential for studying chemical reactions, allowing for the exploration of reaction mechanisms, transition states, and energy barriers. ccspublishing.org.cn These methods provide a molecular-level understanding of how a compound might be formed or how it degrades.

For N-Formylcefotaxime, such calculations could illuminate its formation as a byproduct during the synthesis of Cefotaxime or its degradation pathway under various conditions (e.g., acidic or alkaline hydrolysis). rsc.orgnih.gov The mechanism of action of β-lactam antibiotics, which involves the opening of the β-lactam ring, is a well-studied area where quantum chemistry has provided significant insights. urology-textbook.comauctoresonline.org

The formation of N-Formylcefotaxime likely involves the formylation of the amino group on the thiazole ring of a Cefotaxime precursor. Quantum chemical calculations can model this reaction. By mapping the potential energy surface along the reaction coordinate, a transition state (the highest energy point on the reaction pathway) can be located. ccspublishing.org.cn

The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction. Theoretical studies on the related Morin rearrangement for converting penicillin sulfoxide (B87167) to a cephalosporin (B10832234) have successfully used DFT calculations to identify feasible reaction pathways and transition states, demonstrating the power of this approach. ccspublishing.org.cn Similarly, the hydrolysis of cephalosporins has been studied computationally, identifying the rate-limiting step and key atomic interactions in the transition state. rsc.org

Table 3: Illustrative Energy Profile for N-Formylcefotaxime Formation This table is a conceptual representation of data obtained from quantum chemical calculations.

| Species | Method | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants (Cefotaxime Precursor + Formylating Agent) | DFT (m062x/6-311++G(d,p)) | 0.0 (Reference) |

| Transition State (TS) | DFT (m062x/6-311++G(d,p)) | +85.5 |

Machine Learning Approaches in N-Formylcefotaxime Structure Elucidation and Prediction

Machine learning (ML) is rapidly becoming a powerful tool in chemistry, capable of accelerating drug discovery and aiding in complex tasks like structure elucidation. nih.govbiorxiv.orgresearchgate.net For a compound like N-Formylcefotaxime, which may be an unexpected impurity, ML models could offer a rapid method for its identification and characterization.

ML models, particularly deep neural networks, can be trained on vast databases of known molecules and their corresponding spectroscopic data. nih.gov When presented with an experimental spectrum of an unknown compound, the model can predict its molecular structure. This approach is especially powerful for distinguishing between similar structures, such as different isomers or derivatives of a parent drug. mdpi.com Recent research has shown that ML models can predict molecular structures from 1D NMR spectra with high accuracy, significantly narrowing down the possibilities from trillions of potential structures. nih.gov

Furthermore, ML can be used to predict various properties of N-Formylcefotaxime based on its structure alone. Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like Random Forest or Support Vector Machines, can predict biological activity, toxicity, or pharmacokinetic properties. mdpi.com For instance, ML models have been successfully used to predict the antibiotic resistance profiles for pathogens against Cefotaxime based on genomic data, and similar approaches could predict the antibacterial efficacy (or lack thereof) of N-Formylcefotaxime. mdpi.comresearchgate.net

Future Research Directions in N Formylcefotaxime Chemistry

Innovations in Advanced Spectroscopic and Chromatographic Techniques for N-Formylcefotaxime Characterization

Accurate characterization and quantification of N-Formylcefotaxime in bulk cefotaxime (B1668864) and its formulations are critical. While standard HPLC methods are used, future research can benefit from the adoption of more advanced analytical techniques that offer higher sensitivity, resolution, and structural elucidation capabilities. ucl.ac.be

Innovations in this area include:

Advanced Chromatography: Ultra-High Performance Liquid Chromatography (UPLC) and two-dimensional liquid chromatography (2D-LC) can provide significantly improved separation efficiency and resolution, which is vital for separating N-Formylcefotaxime from other closely related impurities. google.com

High-Resolution Mass Spectrometry (HRMS): Coupling liquid chromatography with advanced mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, enables highly accurate mass measurements. This is instrumental for the unambiguous identification of N-Formylcefotaxime and the characterization of new, unknown byproducts in complex mixtures. ucl.ac.beresearchgate.net

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful tool for structural elucidation. ucl.ac.be Systematic fragmentation studies can establish a characteristic fragmentation pattern for N-Formylcefotaxime, allowing for its specific detection even at trace levels. ucl.ac.be

Advanced NMR Spectroscopy: Two-dimensional NMR (2D-NMR) techniques, such as COSY, HSQC, and HMBC, can provide complete and unambiguous assignment of proton and carbon signals for N-Formylcefotaxime. This detailed structural information is invaluable for confirming its identity and for characterizing novel analogues.

The following table summarizes the potential applications of these advanced techniques for N-Formylcefotaxime research.

| Technique | Application for N-Formylcefotaxime Research | Potential Advantages |

| UPLC/UHPLC | Baseline separation from cefotaxime and other impurities (e.g., anti-isomer, dimer). | Faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. |

| LC-MS/MS | Trace-level quantification in drug substances; structural confirmation via fragmentation patterns. | High specificity and sensitivity; allows for identification in complex matrices. ucl.ac.be |

| LC-HRMS (Q-TOF, Orbitrap) | Accurate mass determination for unequivocal formula confirmation; identification of unknown byproducts. | Provides high mass accuracy (<5 ppm), increasing confidence in identification. |

| 2D-NMR (COSY, HSQC, HMBC) | Complete and unambiguous structural elucidation of N-Formylcefotaxime and its synthesized analogues. | Provides detailed connectivity information, confirming molecular structure beyond doubt. |

The application of these state-of-the-art methods will ensure a more comprehensive characterization of N-Formylcefotaxime and its related substances.

Enhanced Understanding of Degradation Pathways and Complex Byproduct Formation Mechanisms

N-Formylcefotaxime is known to form under specific stress conditions, but the exact mechanisms are not fully elucidated. Future research should aim to provide a more complete picture of its formation and the broader degradation profile of cefotaxime.

Key research areas include:

Forced Degradation Studies: Conducting systematic forced degradation studies on cefotaxime under various conditions (e.g., hydrolytic, oxidative, photolytic, thermal) to precisely map the formation kinetics of N-Formylcefotaxime. Photodegradation has been identified as a relevant pathway for cephalosporins in the environment. unito.it

Mechanism Elucidation: Investigating the chemical mechanisms leading to N-Formylcefotaxime. One proposed pathway during radiolysis involves the reaction of cefotaxime with a formyl radical. ucl.ac.be Further studies using radical scavengers and isotopic labeling could confirm this hypothesis.

Byproduct Profiling: Beyond N-Formylcefotaxime, the degradation of cefotaxime can produce a complex mixture of byproducts. Advanced analytical techniques like LC-HRMS can be used to perform comprehensive profiling of these degradants. ucl.ac.be This is analogous to the study of disinfection byproducts (DBPs) in water treatment, where understanding the formation of various byproducts is crucial for safety. researchgate.net

Photocatalytic Degradation: Studies on the photocatalytic degradation of cefotaxime have also identified N-Formylcefotaxime as a potential intermediate. nih.gov Further investigation into the catalysts and conditions that influence its formation and subsequent degradation can provide insights into controlling its presence.

A deeper understanding of these degradation pathways is essential for developing stable formulations of cefotaxime and for predicting and controlling impurity levels.

Integration of Advanced Computational and Experimental Methodologies for N-Formylcefotaxime Research

Integrating computational chemistry with experimental work can accelerate research and provide deeper mechanistic insights. mdpi.comnih.gov This synergistic approach can be applied across all areas of N-Formylcefotaxime research.

Future directions for this integrated approach are outlined below:

| Research Area | Computational Method | Experimental Validation |

| Synthesis | Quantum Chemistry (DFT): Model reaction pathways for formylation to predict feasibility, transition states, and reaction energetics. researchgate.net | Synthesize N-Formylcefotaxime using the most promising routes predicted by DFT calculations. |

| Characterization | Spectroscopic Prediction: Calculate theoretical NMR chemical shifts, IR frequencies, and other spectroscopic properties. jstar-research.com | Compare predicted spectra with experimental data from NMR, FTIR, etc., to confirm structural assignments. |

| Characterization | In Silico Fragmentation: Use algorithms (e.g., MetFrag, FIORA) to predict the MS/MS fragmentation pattern of N-Formylcefotaxime. biorxiv.orggithub.com | Compare predicted fragment ions with experimental LC-MS/MS data to aid in identification and structural elucidation. littlemsandsailing.com |

| Degradation | Molecular Dynamics (MD) & DFT: Simulate the interaction of cefotaxime with radicals or under various pH conditions to model degradation pathways and predict the formation of N-Formylcefotaxime and other byproducts. mdpi.comresearchgate.net | Perform forced degradation studies and use LC-HRMS to identify and quantify the predicted degradation products. |

This integrated strategy allows for a more rational, hypothesis-driven approach to research. Computational models can screen possibilities and guide experimental efforts, saving time and resources while providing a molecular-level understanding of the chemical processes involved. nih.govjstar-research.com

Q & A

Q. Common Pitfalls :

- Residual solvents (e.g., DCM) in NMR spectra may obscure signals. Use lyophilization for solvent removal .

Advanced: How can researchers design experiments to elucidate N-Formylcefotaxime’s mechanism of action against β-lactamase-producing pathogens?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC values using purified β-lactamases (e.g., TEM-1) and nitrocefin as a chromogenic substrate. Compare kinetics with/without N-Formylcefotaxime .

- Molecular Docking : Use software like AutoDock Vina to model interactions between N-Formylcefotaxime and β-lactamase active sites. Validate with site-directed mutagenesis .

- Resistance Studies : Perform serial passage experiments under sub-MIC concentrations to assess resistance development rates .

Q. Key Considerations :

Advanced: How should researchers address discrepancies in reported minimum inhibitory concentration (MIC) values for N-Formylcefotaxime across studies?

Methodological Answer:

- Meta-Analysis Framework : Follow PRISMA guidelines to systematically aggregate data from published studies. Stratify results by bacterial strain (e.g., E. coli vs. K. pneumoniae) and testing protocols .

- Methodological Harmonization : Compare variables like inoculum size (CFU/mL), growth media (Mueller-Hinton vs. CAMHB), and incubation time. Replicate experiments under standardized conditions .

- Statistical Tools : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. Example Table for MIC Discrepancies :

| Study | Strain | MIC (μg/mL) | Media Used | Inoculum Size |

|---|---|---|---|---|

| A | E. coli ATCC X | 0.5 | CAMHB | 1×10 |

| B | E. coli ATCC X | 2.0 | Mueller-Hinton | 5×10 |

Advanced: What experimental designs are optimal for in vivo pharmacokinetic (PK) studies of N-Formylcefotaxime?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats or BALB/c mice. Administer N-Formylcefotaxime intravenously (10 mg/kg) and collect serial plasma samples .

- Sample Analysis : Quantify plasma concentrations via LC-MS/MS. Calculate PK parameters (e.g., , ) using non-compartmental analysis (WinNonlin) .

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement). Justify sample size using power analysis (α=0.05, β=0.2) .

Q. Key Challenges :

- Protein binding may alter free drug concentrations. Use ultrafiltration for fraction determination .

Advanced: How can researchers reconcile contradictions between in vitro potency and in vivo efficacy data for N-Formylcefotaxime?

Methodological Answer:

- Pharmacodynamic (PD) Modeling : Integrate in vitro time-kill data with PK parameters to predict in vivo outcomes (e.g., %T > MIC) .

- Infection Models : Use neutropenic murine thigh infection models to correlate dosing regimens with bacterial load reduction .

- Bioanalytical Validation : Ensure LC-MS/MS methods are validated per FDA guidelines (precision ±15%, accuracy 85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.